molecular formula C10H14N2O B2910168 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde CAS No. 1557436-46-0

2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde

Cat. No.: B2910168
CAS No.: 1557436-46-0
M. Wt: 178.235
InChI Key: NRJBDVAMLBGWCE-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is a complex organic compound characterized by its cyclopenta[c]pyrazole core structure with an isopropyl group attached to the second position and a carbaldehyde group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials used, but generally, the process involves heating the reactants in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The compound can be reduced to form alcohols or amines.

  • Substitution: : The isopropyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a strong acid or base.

Major Products Formed

  • Oxidation: : The major product is the corresponding carboxylic acid.

  • Reduction: : The major products are alcohols or amines, depending on the specific reducing agent used.

  • Substitution: : The products vary based on the nucleophile and reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for conditions related to its biological targets.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism by which 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yl)-2H-pyrazole-3-carbaldehyde

  • 2-(Propan-2-yl)-2H-pyrazole-5-carbaldehyde

  • 2-(Propan-2-yl)-2H-pyrazole-4-carbaldehyde

Uniqueness

2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is unique due to its cyclopenta[c]pyrazole core structure, which is not commonly found in other similar compounds. This structural difference can lead to distinct chemical properties and biological activities.

Properties

IUPAC Name

2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(6-13)8-4-3-5-9(8)11-12/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJBDVAMLBGWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2CCCC2=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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